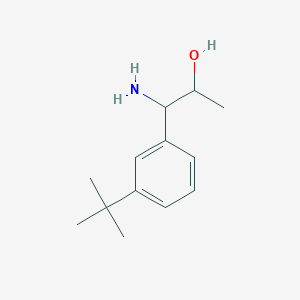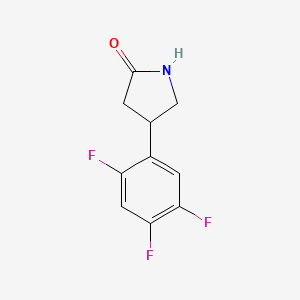![molecular formula C16H20N4 B13049573 (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex heterocyclic compound It features a fused ring system that combines a triazole and a naphthyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as crystallization or chromatography would be refined to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are particularly interested in its mechanism of action and its ability to modulate biological pathways involved in disease processes.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its structural features make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: A core structure similar to the naphthyridine moiety in the compound.
Triazolopyridine: Contains a triazole ring fused with a pyridine ring, similar to the triazole-naphthyridine fusion.
Benzyl-substituted heterocycles: Compounds with a benzyl group attached to a heterocyclic core.
Uniqueness
(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is unique due to its specific fused ring system, which combines the properties of both triazole and naphthyridine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H20N4 |
|---|---|
Peso molecular |
268.36 g/mol |
Nombre IUPAC |
(5aS,9aR)-1-benzyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C16H20N4/c1-2-4-12(5-3-1)10-16-19-18-15-7-6-13-11-17-9-8-14(13)20(15)16/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1 |
Clave InChI |
JSFIOCVVQMZQBW-UONOGXRCSA-N |
SMILES isomérico |
C1CC2=NN=C(N2[C@H]3[C@@H]1CNCC3)CC4=CC=CC=C4 |
SMILES canónico |
C1CC2=NN=C(N2C3C1CNCC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)



